molecular formula C7H14S B14735390 Allyl butyl sulfide CAS No. 5399-19-9

Allyl butyl sulfide

Cat. No.: B14735390
CAS No.: 5399-19-9
M. Wt: 130.25 g/mol
InChI Key: HXMYUSWENPCWFT-UHFFFAOYSA-N
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Description

Allyl butyl sulfide is an organosulfur compound characterized by the presence of an allyl group (CH2=CH-CH2-) and a butyl group (C4H9-) attached to a sulfur atom. This compound is known for its distinctive odor and is found in various natural sources, including garlic and other Allium species. It is used in flavoring, fragrance, and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyl butyl sulfide can be synthesized through several methods. One common approach involves the reaction of allyl chloride with butyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound and sodium chloride as a byproduct .

Another method involves the one-pot synthesis from sulfinate esters and allylsilanes through reduction of alkoxysulfonium intermediates. This method is efficient and leaves various functional groups unreacted .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent- and catalyst-free conditions have also been developed for the preparation of sulfides, including this compound, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Allyl butyl sulfide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can yield thiols and other sulfur-containing compounds.

    Substitution: The allyl group in this compound can participate in substitution reactions, such as allylic substitution, where the allyl group is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Allyl chloride, sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted allyl compounds.

Scientific Research Applications

Allyl butyl sulfide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and in the study of sulfur-containing compounds.

    Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in relation to its presence in garlic and other Allium species.

    Industry: Used in the flavor and fragrance industry due to its distinctive odor.

Mechanism of Action

The mechanism of action of allyl butyl sulfide involves its interaction with various molecular targets and pathways. In biological systems, it can modulate oxidative stress and influence the activity of enzymes involved in detoxification processes. The compound’s effects are often attributed to its ability to generate reactive sulfur species, which can interact with cellular components and alter their function .

Comparison with Similar Compounds

Similar Compounds

  • Allyl methyl sulfide
  • Diallyl sulfide
  • Allyl propyl sulfide

Comparison

Allyl butyl sulfide is unique due to its specific combination of an allyl group and a butyl group attached to sulfur. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, allyl methyl sulfide has a shorter carbon chain, which affects its volatility and odor profile. Diallyl sulfide, with two allyl groups, exhibits different reactivity and biological activities .

Properties

CAS No.

5399-19-9

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

1-prop-2-enylsulfanylbutane

InChI

InChI=1S/C7H14S/c1-3-5-7-8-6-4-2/h4H,2-3,5-7H2,1H3

InChI Key

HXMYUSWENPCWFT-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC=C

Origin of Product

United States

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